molecular formula C11H12ClN3O2S B2696920 1-(2-Chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)imidazolidin-2-one CAS No. 2034224-66-1

1-(2-Chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)imidazolidin-2-one

Cat. No.: B2696920
CAS No.: 2034224-66-1
M. Wt: 285.75
InChI Key: FBOFIIMQRURIQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)imidazolidin-2-one is a key synthetic intermediate in medicinal chemistry research, particularly in the development of novel PARP (Poly(ADP-ribose) polymerase) inhibitors. This compound serves as a crucial precursor to potent PARP-1 inhibitors, such as the clinical candidate NMS-03305293 , which is being investigated for its efficacy in treating cancers with homologous recombination deficiencies. Its core structure integrates a tetrahydrothienopyridine scaffold, a privileged structure in drug discovery, with an imidazolidin-2-one moiety, contributing to its ability to effectively engage the NAD+ binding site of the PARP enzyme. Research utilizing this compound is primarily focused on designing and synthesizing next-generation anticancer agents that can penetrate the central nervous system, offering a potential therapeutic strategy for glioblastoma and other brain malignancies. The presence of the chloro group provides a versatile handle for further synthetic elaboration, making it a valuable building block for constructing diverse chemical libraries aimed at optimizing potency, selectivity, and pharmacokinetic properties.

Properties

IUPAC Name

1-(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O2S/c12-9-5-7-6-14(3-1-8(7)18-9)11(17)15-4-2-13-10(15)16/h5H,1-4,6H2,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBOFIIMQRURIQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC(=C2)Cl)C(=O)N3CCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)imidazolidin-2-one typically involves multiple steps, starting with the construction of the thieno[3,2-c]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors such as 2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine and imidazolidin-2-one derivatives. The reaction conditions often require the use of strong bases or acids, and the reactions are typically carried out under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, which can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)imidazolidin-2-one can undergo various chemical reactions, including:

  • Reduction: Reduction reactions can be used to convert the compound to its corresponding reduced forms, which may have different chemical properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound. These products can have different chemical and biological properties, making them useful for further research and applications.

Scientific Research Applications

Biological Activities

1-(2-Chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)imidazolidin-2-one exhibits several biological activities:

  • Antiplatelet Activity : Thienopyridine derivatives are known for their antiplatelet effects. The compound has been studied for its ability to inhibit platelet aggregation, suggesting potential use in preventing thrombotic diseases such as myocardial infarction and stroke .
  • hPNMT Inhibition : Research indicates that compounds derived from the thienopyridine structure can inhibit human phenylethanolamine N-methyltransferase (hPNMT), an enzyme involved in catecholamine metabolism. This inhibition could have implications for treating conditions associated with catecholamine dysregulation .

Therapeutic Potentials

The therapeutic applications of 1-(2-Chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)imidazolidin-2-one include:

  • Cardiovascular Diseases : Due to its antiplatelet properties and ability to inhibit hPNMT, this compound may be beneficial in managing cardiovascular diseases by reducing the risk of clot formation .
  • Neurological Disorders : The modulation of catecholamine levels through hPNMT inhibition suggests potential applications in neurological conditions where catecholamine levels are implicated.

Case Studies and Research Findings

Several studies have documented the efficacy and mechanisms of action of thienopyridine derivatives:

  • Study on Antiplatelet Effects : A study demonstrated that thienopyridine derivatives significantly reduced platelet aggregation in vitro and in vivo models. The research highlighted the role of specific substituents on the thienopyridine ring that enhance antiplatelet activity .
  • Inhibition of hPNMT : Another investigation focused on the structure-activity relationship (SAR) of thienopyridine derivatives. It was found that modifications at specific positions on the thieno ring increased hPNMT inhibitory potency significantly compared to traditional inhibitors .

Mechanism of Action

The mechanism by which 1-(2-Chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)imidazolidin-2-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

Structural Analogues in the Thienopyridine Class

The compound shares structural homology with clinically used antiplatelet agents and experimental derivatives (Table 1):

Compound Name Key Structural Features Target/Activity Reference
Clopidogrel 2-Chlorophenyl, methyl ester at position 7 P2Y12 ADP receptor antagonist; irreversible binding
Ticlopidine Unsubstituted thienopyridine with chlorobenzyl group P2Y12 antagonist; higher hematologic toxicity
Compound C1 (Zhou et al., 2011) Tetrahydrothieno[3,2-c]pyridine with para-fluorobenzoyl substituent Superior antiplatelet activity to ticlopidine in rat models
5-[2-Cyclopropyl-1-(4-fluorophenyl)...] Cyclopropyl and fluorophenyl substituents on tetrahydrothienopyridine Experimental antiplatelet candidate; structural optimization for stability

Key Observations :

  • The chlorine atom at position 2 in the target compound may enhance electrophilic reactivity, favoring covalent binding to the P2Y12 receptor, similar to clopidogrel’s mechanism .
Pharmacological Activity Comparison

Data from Zhou et al. (2011) highlight the antiplatelet efficacy of structurally related compounds (Table 2):

Compound Platelet Aggregation Inhibition (%) ED50 (mg/kg) Reference
C1 89.3 1.2
A4 67.8 3.5
Clopidogrel 85.1 1.5
Ticlopidine 72.6 2.8

The target compound’s imidazolidinone group may confer prolonged receptor occupancy due to reduced off-target metabolism, as seen in compound C1 . However, direct comparative data for the target compound are lacking, necessitating further in vivo studies.

Structural Similarity to Non-Antiplatelet Compounds

lists structurally related imidazolidinones with varying applications:

  • 5-Chloro-1H-benzo[d]imidazol-2(3H)-one (Similarity: 0.87): A benzimidazole derivative with antimicrobial or anticancer applications, underscoring the pharmacophore versatility of imidazolidinones .

Biological Activity

The compound 1-(2-Chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)imidazolidin-2-one is a derivative of tetrahydrothieno[3,2-c]pyridine and has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H12_{12}ClN3_3O2_2S
  • Molecular Weight : 285.75 g/mol
  • CAS Number : 2034224-66-1

The structure of the compound includes a chloro group and imidazolidinone moiety which are critical for its biological activity.

PropertyValue
Molecular FormulaC11_{11}H12_{12}ClN3_3O2_2S
Molecular Weight285.75 g/mol
CAS Number2034224-66-1

1. Inhibition of Phenylethanolamine N-Methyltransferase (hPNMT)

Research indicates that compounds related to tetrahydrothieno[3,2-c]pyridine exhibit inhibition of the enzyme human phenylethanolamine N-methyltransferase (hPNMT) . This enzyme plays a crucial role in the biosynthesis of catecholamines. The inhibitory activity is significant as it can influence neurotransmitter levels in the central nervous system (CNS), potentially impacting conditions such as hypertension and anxiety disorders .

2. Selectivity for α₂-Adrenoceptors

The compound has shown selectivity towards α₂-adrenoceptors, which are involved in various physiological responses including vasoconstriction and neurotransmitter release. The selectivity profile suggests that this compound could be useful in developing treatments for cardiovascular diseases by modulating adrenergic signaling pathways .

3. Antiplatelet Activity

Tetrahydrothieno[3,2-c]pyridine derivatives have been noted for their antiplatelet activity , which is relevant in preventing thrombotic events in patients with cardiovascular diseases. This mechanism is primarily attributed to their ability to inhibit platelet aggregation, thus reducing the risk of heart attacks and strokes .

Case Study 1: hPNMT Inhibition

In a study evaluating various derivatives of tetrahydrothieno[3,2-c]pyridine, it was found that certain modifications enhanced the inhibitory potency against hPNMT compared to traditional inhibitors like benzylamine. The introduction of specific functional groups was shown to improve binding affinity and selectivity for hPNMT over α₂-adrenoceptors .

Case Study 2: Antithrombotic Effects

Another research highlighted the effectiveness of thienopyridine derivatives (including those related to the target compound) in reducing platelet aggregation in vitro. These findings support the potential use of such compounds in clinical settings for managing thromboembolic disorders .

The biological activity of 1-(2-Chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)imidazolidin-2-one can be attributed to:

  • Structural Similarity : The thienopyridine core structure allows for similar interactions with target enzymes as seen with established inhibitors.
  • Molecular Interactions : Studies using molecular docking suggest that the compound interacts favorably with active sites on hPNMT and α₂-adrenoceptors, enhancing its inhibitory effects.

Q & A

Q. Table 1: Example reaction yields for imidazolidinone derivatives

EntrySubstrateProductYield (%)
1C₂H₅3s68
4n-C₄H₉3v80
11Ph3ac85

Basic: How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

Methodological Answer:

  • X-ray crystallography : Resolve the 3D structure, particularly for analyzing ring puckering in the tetrahydrothieno system. The SHELX suite is widely used for refinement .
  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., 2-chloro vs. 5-carbonyl groups). For example, aromatic protons in the pyridine ring appear as distinct doublets (δ 7.5–8.5 ppm) .
  • ESI-MS : Confirms molecular weight and fragmentation patterns, critical for verifying synthetic intermediates .

Advanced: What strategies resolve contradictions in reported biological activity data (e.g., cytotoxic vs. non-cytotoxic results)?

Methodological Answer:

  • Assay standardization : Use consistent cell lines (e.g., HeLa vs. MCF-7) and control compounds (e.g., doxorubicin) to minimize variability .
  • Structural validation : Re-examine compound purity via HPLC and crystallography, as impurities (e.g., unreacted chlorinated intermediates) can skew bioactivity .
  • Mechanistic studies : Compare binding affinities to target enzymes (e.g., topoisomerase II) using surface plasmon resonance (SPR) to confirm specificity .

Advanced: How can computational methods predict the puckering dynamics of the tetrahydrothieno ring system?

Methodological Answer:

  • Cremer-Pople parameters : Define ring puckering using amplitude (θ) and phase (φ) coordinates derived from crystallographic data. For example, θ > 20° indicates significant non-planarity .
  • DFT calculations : Optimize ring conformers at the B3LYP/6-31G(d) level to evaluate energy barriers for pseudorotation .
  • MD simulations : Model solvent effects (e.g., DMSO vs. water) on puckering dynamics over 100-ns trajectories .

Basic: What are the key considerations in designing cytotoxic activity assays for this compound?

Methodological Answer:

  • Dose-response curves : Test concentrations from 1 nM–100 µM to determine IC₅₀ values. Use MTT or resazurin assays for viability .
  • Selectivity index : Compare cytotoxicity in cancerous vs. non-cancerous cells (e.g., HEK293) to assess therapeutic windows .
  • Apoptosis markers : Measure caspase-3/7 activation via fluorometric assays to confirm mechanism .

Advanced: How do substituents on the imidazolidinone ring modulate reactivity and bioactivity?

Methodological Answer:

  • Electron-withdrawing groups (e.g., Cl) : Enhance electrophilicity at the carbonyl group, facilitating nucleophilic attacks (e.g., by cysteine residues in enzymes) .
  • Steric effects : Bulky substituents (e.g., benzyl) reduce ring flexibility, potentially lowering binding entropy penalties .
  • Hydrogen-bond donors : Substituents like -NH₂ improve solubility and interaction with polar enzyme pockets, as shown in docking studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.